molecular formula C7H4ClF2NO2 B6355806 6-(Chlorodifluoromethyl)nicotinic acid CAS No. 914635-31-7

6-(Chlorodifluoromethyl)nicotinic acid

Cat. No.: B6355806
CAS No.: 914635-31-7
M. Wt: 207.56 g/mol
InChI Key: YFQALOAFAGQMLG-UHFFFAOYSA-N
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Description

6-(Chlorodifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a chlorodifluoromethyl (-CF$_2$Cl) substituent at the 6-position of the pyridine ring. Nicotinic acid (vitamin B3) is a precursor to coenzymes NAD and NADP, critical for redox reactions and energy metabolism. The introduction of fluorinated and chlorinated groups alters the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, which can enhance its biological activity and utility in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

6-[chloro(difluoro)methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQALOAFAGQMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorodifluoromethyl)nicotinic acid typically involves the introduction of a chlorodifluoromethyl group to the nicotinic acid framework. One common method includes the reaction of nicotinic acid derivatives with chlorodifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using chlorodifluoromethyl sulfonium salts in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Chlorodifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-(Chlorodifluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Chlorodifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors that are involved in metabolic pathways. The presence of the chlorodifluoromethyl group can enhance its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Chloro-6-fluoronicotinic acid (): Dual halogenation (Cl at position 5, F at 6) confers broad enzyme modulation and gene expression regulation, unlike mono-halogenated analogs (e.g., 6-Fluoronicotinic acid or 5-Chloronicotinic acid), which exhibit moderate enzyme inhibition or receptor binding .
  • 6-Fluoronicotinic acid (): Fluorine at position 6 enhances solubility and biological activity compared to non-fluorinated analogs, making it valuable in drug discovery .

Trifluoromethyl Derivatives

  • 5-Chloro-6-(trifluoromethyl)nicotinic acid (): The trifluoromethyl (-CF$_3$) group at position 6 increases lipophilicity and metabolic stability. Its unique substitution pattern distinguishes it from analogs like 6-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2), which has a lower similarity index (0.84) due to differing substituent positions .
  • 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid (): The combined Cl and CF$_3$ groups enhance reactivity and enzyme inhibition, outperforming non-fluorinated derivatives in agrochemical applications .

Perfluoroalkyl Derivatives

  • 6-(Perfluoroethyl)nicotinic acid (): The perfluoroethyl (-CF$2$CF$3$) group significantly boosts lipophilicity and stability, making it advantageous in fluorinated pharmaceuticals and materials science .

Aromatic and Heterocyclic Substitutions

  • 6-(4-Methylthiophenyl)nicotinic acid (): The 4-methylthiophenyl group introduces sulfur-based electronic effects, improving antimicrobial properties compared to simpler alkyl-substituted derivatives .
  • 6-(2-Formylphenyl)nicotinic acid (): The formyl group enables covalent bond formation with biological targets, a feature absent in non-functionalized analogs .

Chemical and Physical Properties

  • Lipophilicity: Fluorinated groups (e.g., -CF$3$, -CF$2$Cl) increase logP values, enhancing membrane permeability. For example, 5-Chloro-6-(trifluoromethyl)nicotinic acid exhibits higher lipophilicity than non-fluorinated analogs .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as seen in 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid, which shows prolonged activity in vivo .

Unique Advantages of 6-(Chlorodifluoromethyl)nicotinic Acid

While direct data on this compound is sparse, its -CF$_2$Cl group combines the lipophilicity of fluorinated substituents with the reactivity of chlorine. This dual functionality may synergize the broad enzyme modulation seen in dual-halogenated compounds () and the metabolic stability of trifluoromethyl derivatives ().

Biological Activity

6-(Chlorodifluoromethyl)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 group. This compound has garnered interest due to its potential biological activities and mechanisms of action, particularly in relation to metabolic pathways and receptor interactions. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary targets of this compound include:

  • G Protein-Coupled Receptor (GPR109A) : Similar to nicotinic acid, this compound may inhibit the formation of intracellular cyclic adenosine monophosphate (cAMP), leading to down-regulation of lipolysis and free fatty acid production.
  • Nicotinic Acetylcholine Receptor (nAChR) : It likely interacts with nAChRs, influencing neurotransmission and potentially modulating various physiological responses.

The biochemical properties of this compound are not extensively studied; however, it is recognized that derivatives of nicotinic acid play significant roles in metabolic processes. Key points include:

  • Involvement in NAD Metabolism : Nicotinic acid is crucial for the biosynthesis of NAD (Nicotinamide adenine dinucleotide), a vital coenzyme in cellular metabolism.
  • Cellular Effects : The compound can influence cell signaling pathways, gene expression, and overall cellular metabolism, similar to its parent compound.

Pharmacokinetics

Research indicates that compounds related to nicotinic acid rapidly permeate cellular membranes and can affect lipid metabolism significantly. The pharmacokinetics of this compound are likely analogous to those of nicotinic acid, with rapid absorption and distribution in biological systems.

Lipid Modifying Effects

Studies have shown that nicotinic acid and its derivatives can modify lipid profiles effectively. For example:

  • Lipid Profile Modifications : Doses exceeding 1.5 g/day of nicotinic acid have been shown to increase HDL (good cholesterol) levels by 10%-30% while reducing LDL (bad cholesterol) levels by 10%-25% . The effects on triglycerides can range from a 20% to 50% reduction.

Cardiovascular Implications

Research indicates that while nicotinic acid lowers cholesterol levels, it may paradoxically contribute to cardiovascular disease risk when used excessively due to inflammatory metabolites produced during its metabolism . This highlights the need for careful dosing in therapeutic applications.

Comparison with Similar Compounds

The unique structure of this compound—featuring both chlorine and fluorine—may influence its reactivity and biological activity compared to other nicotinic derivatives such as:

Compound NameKey FeaturesBiological Activity
6-Trifluoromethyl-2-hydroxypyridine Contains trifluoromethyl groupAntimicrobial properties
6-Difluoromethyl-2-hydroxypyridine Similar structure with difluoromethyl groupPotential therapeutic uses
2-Chloronicotinic Acid Chlorine substitution at different positionStudied for various effects

Scientific Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmacological agents.
  • Biological Studies : Its structural similarity to nicotinic acid makes it valuable for studies involving enzyme inhibition and receptor binding.
  • Industrial Applications : Used in the production of agrochemicals and other chemical intermediates.

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